3-Cyano-4-fluorobenzaldehyde oxime
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
2-fluoro-5-[(E)-hydroxyiminomethyl]benzonitrile |
InChI |
InChI=1S/C8H5FN2O/c9-8-2-1-6(5-11-12)3-7(8)4-10/h1-3,5,12H/b11-5+ |
InChI Key |
XURKAMDMPSCECA-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)C#N)F |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)C#N)F |
Origin of Product |
United States |
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-Cyano-4-fluorobenzaldehyde Oxime
Executive Summary
In the landscape of modern drug discovery, the architectural integrity of a pharmacophore relies heavily on the quality of its foundational building blocks. 3-Cyano-4-fluorobenzaldehyde oxime (CAS: 218301-30-5) is a highly versatile aromatic precursor utilized extensively in advanced chemical synthesis[1]. As a Senior Application Scientist, I have observed that its primary synthetic value lies in its ability to act as a stable, bench-ready precursor for highly reactive nitrile oxide intermediates. This specific reactivity is heavily leveraged to execute [3+2] dipolar cycloadditions, ultimately forming the rigid isoxazoline and isoxazole cores that serve as the structural backbone for potent[2].
This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and validated experimental protocols associated with this critical compound.
Physicochemical Profiling & Molecular Descriptors
Understanding the physicochemical properties of a building block is crucial for predicting the pharmacokinetic behavior of the final drug candidate. According to [3], 3-Cyano-4-fluorobenzaldehyde oxime possesses descriptors that align perfectly with Lipinski’s Rule of Five, ensuring that its incorporation into larger scaffolds maintains favorable drug-like properties.
Table 1: Physicochemical Properties and Drug Design Causality
| Property | Value | Causality / Relevance to Drug Design |
| Molecular Formula | C8H5FN2O | Establishes the baseline atomic composition. |
| Molecular Weight | 164.14 g/mol | Low MW allows for significant structural elaboration (e.g., adding basic groups) without exceeding the 500 Da limit for oral bioavailability. |
| XLogP3 | 1.5 | Optimal lipophilicity for membrane permeability while maintaining sufficient aqueous solubility for systemic circulation. |
| Topological Polar Surface Area | 56.4 Ų | Well below the 140 Ų threshold, indicating excellent potential for cellular penetration and favorable absorption profiles. |
| Hydrogen Bond Donors | 1 | The oxime -OH provides a temporary H-bond donor, which is strategically consumed during the subsequent cycloaddition step. |
| Hydrogen Bond Acceptors | 3 | The cyano and fluoro groups act as critical H-bond acceptors, engineered to interact with backbone amides in target enzyme binding pockets. |
Application in Drug Discovery: Targeting Factor Xa
Factor Xa is a vital serine protease in the coagulation cascade, responsible for catalyzing the conversion of prothrombin into active thrombin[2]. Inhibiting Factor Xa is a clinically validated strategy for preventing thrombosis without inducing the severe bleeding risks typically associated with direct thrombin inhibitors.
When synthesized into an isoxazoline core, the 3-cyano-4-fluorophenyl moiety of this building block is strategically positioned to occupy the S1 or S4 binding pockets of Factor Xa. The cyano group engages in strong hydrogen bonding with the enzyme's binding pocket, while the fluorine atom provides metabolic stability against cytochrome P450-mediated oxidation and modulates the electron density of the aromatic ring to maximize binding affinity[4].
Fig 1: Coagulation cascade showing Factor Xa as the target for isoxazoline-based inhibitors.
Chemical Reactivity: The Nitrile Oxide Pathway
The core synthetic utility of 3-Cyano-4-fluorobenzaldehyde oxime lies in its seamless conversion to a nitrile oxide. Nitrile oxides are highly reactive 1,3-dipoles that readily undergo [3+2] cycloadditions with alkenes or alkynes (dipolarophiles) to form isoxazolines or isoxazoles[4].
Mechanistic Causality: Why utilize an oxime instead of attempting to isolate the nitrile oxide directly? Nitrile oxides are notoriously unstable; if left isolated, they rapidly undergo self-dimerization to form inactive furoxans. By utilizing the stable 3-Cyano-4-fluorobenzaldehyde oxime precursor, chemists can generate the nitrile oxide in situ in the presence of the dipolarophile. This kinetic control favors the desired cross-cycloaddition over self-dimerization, ensuring high yields of the target pharmacophore.
Fig 2: Synthetic workflow for in situ nitrile oxide generation and [3+2] cycloaddition.
Validated Experimental Protocol: In Situ Generation and Cycloaddition
The following protocol outlines the synthesis of an isoxazoline core using 3-Cyano-4-fluorobenzaldehyde oxime. This methodology is adapted from for the synthesis of Factor Xa inhibitors[4]. Every step is designed as a self-validating system to ensure chemical integrity.
Reagents & Equipment
-
3-Cyano-4-fluorobenzaldehyde oxime (2.50 g)
-
Tetrahydrofuran (THF, anhydrous, 100 mL)
-
Sodium hypochlorite (NaOCl, 5.25% aqueous solution, 37 mL)
-
Dipolarophile (e.g., a functionalized alkene, 1.0 eq)
-
Ice bath, magnetic stirrer, pressure-equalizing addition funnel.
Step-by-Step Methodology & Expert Insights
-
Preparation of the Reaction Mixture: Dissolve 2.50 g of 3-Cyano-4-fluorobenzaldehyde oxime and the appropriate dipolarophile in 100 mL of anhydrous THF.
-
Expert Insight (Causality): THF is specifically chosen because it dissolves both the organic precursors and is miscible enough with the aqueous bleach to allow the biphasic oxidation to occur efficiently at the solvent interface.
-
-
Thermal Control: Cool the reaction flask to 0°C using an ice bath.
-
Expert Insight (Causality): The oxidation of the oxime to the hydroximoyl chloride, and its subsequent dehydrohalogenation to the nitrile oxide, is highly exothermic. Strict cooling suppresses the thermal dimerization of the transient nitrile oxide into a furoxan byproduct, maximizing the yield of the desired isoxazoline.
-
-
In Situ Oxidation: Add 37 mL of 5.25% aqueous NaOCl dropwise over 30 minutes with vigorous stirring.
-
Expert Insight (Causality): Dropwise addition is critical. It ensures a low, steady-state concentration of the nitrile oxide. This kinetic control forces the intermediate to react immediately with the abundant dipolarophile rather than finding another nitrile oxide molecule to dimerize with.
-
-
Cycloaddition: Following the complete addition of NaOCl, slowly warm the reaction mixture to room temperature and stir overnight.
-
Expert Insight (Causality): Removing the ice bath and warming to room temperature provides the necessary activation energy to drive the [3+2] cycloaddition to absolute completion.
-
-
Quench and Workup: Partition the mixture between ethyl acetate (EtOAc) and 5% aqueous HCl. Wash the organic layer with brine (2x) and dehydrate over anhydrous sodium sulfate.
-
Expert Insight (Causality): The 5% HCl wash neutralizes any unreacted hypochlorite and alkaline byproducts from the bleach. EtOAc efficiently extracts the moderately polar isoxazoline product. Finally, sodium sulfate removes trace water, preventing unwanted hydrolysis during subsequent solvent evaporation[4].
-
Sources
- 1. 3-Cyano-4-fluorobenzaldehyde Oxime | Research Chemical [benchchem.com]
- 2. TW544453B - Novel guanidine mimics as factor Xa inhibitors - Google Patents [patents.google.com]
- 3. 3-Cyano-4-fluorobenzaldehyde oxime | C8H5FN2O | CID 22280760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TW544453B - Novel guanidine mimics as factor Xa inhibitors - Google Patents [patents.google.com]
Mechanistic Elucidation and Synthetic Protocols for the Oximation of 3-Cyano-4-fluorobenzaldehyde Derivatives
Executive Summary
The oximation of benzaldehyde derivatives is a foundational transformation in synthetic organic chemistry, yielding versatile oxime intermediates that serve as precursors for amines, nitriles, and complex heterocyclic scaffolds[1]. Among these, 3-cyano-4-fluorobenzaldehyde and its derivatives represent a highly specialized class of electrophilic building blocks. The strategic placement of cyano and fluoro substituents imparts unique electronic properties that significantly alter the kinetics and thermodynamic landscape of the oximation reaction. This whitepaper provides an in-depth mechanistic analysis, kinetic profiling, and self-validating experimental protocols for the oximation of 3-cyano-4-fluorobenzaldehyde derivatives, tailored for researchers in drug discovery and advanced materials science.
Substrate Profiling: Electronic and Steric Causality
To understand the oximation mechanism, one must first analyze the electronic environment of the substrate. The reactivity of the carbonyl carbon in 3-cyano-4-fluorobenzaldehyde is governed by the synergistic electron-withdrawing effects of its substituents:
-
The 4-Fluoro Substituent: Fluorine exerts a strong inductive electron-withdrawing effect (-I) through the σ -bond framework, polarizing the aromatic ring. While it possesses a resonance-donating effect (+R), the net result at the para position highly activates the ring and the adjacent carbonyl group, increasing lipophilicity and metabolic stability—key parameters in drug design[2].
-
The 3-Cyano Substituent: The cyano group is a powerful electron-withdrawing moiety via both inductive (-I) and resonance (-R) effects. Positioned meta to the carbonyl, its inductive pull severely depletes electron density from the carbonyl carbon.
Causality in Reaction Kinetics: The combined -I effects of both groups render the carbonyl carbon exceptionally electrophilic. Consequently, the activation energy ( Ea ) for the initial nucleophilic attack by hydroxylamine is significantly lowered compared to unsubstituted benzaldehydes, leading to rapid carbinolamine formation[3].
The Oximation Mechanism: A pH-Dependent Balancing Act
The synthesis of oximes from aldehydes via reaction with hydroxylamine ( NH2OH ) proceeds through a classic two-step addition-elimination mechanism[1][4]. However, the efficiency of this process is entirely dictated by the pH of the reaction medium, which controls the protonation states of both the nucleophile and the intermediate[3].
Step 1: Nucleophilic Addition (Carbinolamine Formation)
The unprotonated, free-base form of hydroxylamine acts as a strong nucleophile, attacking the highly electrophilic carbonyl carbon of the 3-cyano-4-fluorobenzaldehyde to form a tetrahedral carbinolamine intermediate.
-
If the pH is too low (< 4): Hydroxylamine ( pKa≈5.9 ) becomes heavily protonated to form the hydroxylammonium ion ( NH3OH+ ). This eliminates its nucleophilicity, halting the reaction at the first step.
Step 2: Acid-Catalyzed Dehydration
To form the final C=N double bond of the oxime, the carbinolamine intermediate must undergo dehydration. The hydroxyl group on the former carbonyl carbon is protonated by the mildly acidic medium, converting it into a superior leaving group ( H2O+ ). Subsequent elimination of water yields the oxime.
-
If the pH is too high (> 7): There are insufficient protons to catalyze the dehydration of the carbinolamine. The elimination step becomes the rate-limiting bottleneck, leading to stalled reactions and intermediate buildup.
The Optimal Window: The reaction requires a delicate equilibrium—a mildly acidic pH (typically 4.0–6.0)—where enough free hydroxylamine exists to initiate the attack, while sufficient protons remain to drive the dehydration step[3].
Logical flow of pH-dependent kinetics in the oximation mechanism.
Stereochemistry: E/Z Isomerization
The formation of the C=N-OH bond introduces geometric isomerism, yielding either the E-isomer (hydroxyl group anti to the bulky 3-cyano-4-fluorophenyl ring) or the Z-isomer (hydroxyl group syn to the ring)[1][5].
Due to the significant steric bulk of the substituted aromatic ring, the E-isomer is thermodynamically favored. Empirical data from the synthesis of related oxime ethers (e.g., methoximation of 3-cyano-4-fluorobenzaldehyde) demonstrates that the reaction exhibits high stereoselectivity, routinely yielding E:Z ratios of 93:7 or greater under standard thermal conditions[6].
Quantitative Data & Kinetic Parameters
The following table summarizes the kinetic and thermodynamic parameters associated with the oximation of highly activated benzaldehydes.
Table 1: Kinetic and Thermodynamic Parameters of Benzaldehyde Oximation
| Parameter | Condition | Value / Observation | Mechanistic Implication |
| Apparent Rate Constant ( kapp ) | Optimized pH (5.0), RT | ≈0.153 s−1 | Follows pseudo-first-order kinetics when NH2OH is in excess[7]. |
| Activation Energy ( Ea ) | Standard aqueous/organic media | 34.2−75 kJ/mol | Low energy barrier indicative of highly electrophilic, activated aldehydes[3]. |
| Optimal pH Range | Buffered solutions | 4.0−6.0 | Perfect balance between NH2OH availability and acid-catalyzed dehydration[3]. |
| Stereoisomeric Ratio (E:Z) | Standard thermal conditions | >90:10 | Strong thermodynamic preference for the less sterically hindered E-isomer[6]. |
Self-Validating Experimental Protocol
To ensure high yields and stereochemical purity, the following protocol utilizes an in situ buffering strategy. Hydroxylamine is introduced as a stable hydrochloride salt ( NH2OH⋅HCl ) and liberated using a mild base.
Protocol: Synthesis of 3-Cyano-4-fluorobenzaldehyde Oxime
-
Reagent Preparation: Dissolve 3-cyano-4-fluorobenzaldehyde (1.0 eq, ~10 mmol) in 20 mL of absolute ethanol or acetonitrile.
-
Hydroxylamine Activation: In a separate flask, dissolve hydroxylamine hydrochloride ( NH2OH⋅HCl , 1.2 eq) in 5 mL of distilled water.
-
pH Modulation (Critical Step): Add sodium carbonate ( Na2CO3 , 0.6 eq) portion-wise to the aqueous hydroxylamine solution.
-
Causality: NH2OH⋅HCl is shelf-stable but non-nucleophilic. The addition of Na2CO3 liberates the free NH2OH base while simultaneously generating an in situ carbonic acid/bicarbonate buffer. This locks the pH in the optimal 5-6 range, ensuring rapid carbinolamine dehydration without suppressing nucleophilicity[5][8].
-
-
Reaction Incubation: Add the buffered aqueous solution dropwise to the stirring aldehyde solution at room temperature. Allow the mixture to stir for 45–60 minutes. Monitor the disappearance of the aldehyde via TLC (Hexane:EtOAc 8:2).
-
Quenching and Extraction: Once complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the aqueous residue with water and extract with dichloromethane ( CH2Cl2 , 3 x 15 mL).
-
Causality: The highly lipophilic oxime product[9] partitions into the organic layer, leaving unreacted salts and polar impurities in the aqueous phase.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and evaporate. Purify via flash column chromatography to isolate the pure E-oxime[6].
Step-by-step experimental workflow for the synthesis of benzaldehyde oximes.
Applications in Drug Development
The resulting 3-cyano-4-fluorobenzaldehyde oxime (PubChem CID: 22280760)[9] is not merely a synthetic endpoint but a critical node in drug discovery. The oxime functionality acts as a stable bioisostere for carbonyls and can be readily reduced to primary amines or dehydrated to nitriles. In the context of antiviral therapies, such as the development of HIV integrase inhibitors, the incorporation of the 4-fluoro group blocks metabolic degradation pathways (e.g., cytochrome P450 oxidation) while enhancing bioavailability[2]. Simultaneously, the 3-cyano group provides a rigid vector for hydrogen bonding within target enzyme active sites, making this specific derivative a highly prized scaffold in medicinal chemistry[6].
References
-
PubChem. "3-Cyano-4-fluorobenzaldehyde oxime | C8H5FN2O | CID 22280760". Source: nih.gov. URL:[Link]
- Google Patents. "WO2004004657A2 - Hiv integrase inhibitors". Source: google.com.
-
RSC Advances. "Adhesive functionalized ascorbic acid on CoFe2O4: a core–shell nanomagnetic heterostructure for the synthesis of aldoximes and amines". Source: rsc.org. URL:[Link]
-
Khan Academy. "Formation of oximes and hydrazones (video)". Source: khanacademy.org. URL:[Link]
-
ResearchGate. "Kinetics and Mechanism for Oxime Formation from Methyl Pyruvate". Source: researchgate.net. URL:[Link]
-
MDPI. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors". Source: mdpi.com. URL:[Link]
-
Wikipedia. "Oxime". Source: wikipedia.org. URL: [Link]
-
National Institutes of Health (PMC). "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes". Source: nih.gov. URL:[Link]
Sources
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
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- 5. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2004004657A2 - Hiv integrase inhibitors - Google Patents [patents.google.com]
- 7. Adhesive functionalized ascorbic acid on CoFe 2 O 4 : a core–shell nanomagnetic heterostructure for the synthesis of aldoximes and amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08244A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 3-Cyano-4-fluorobenzaldehyde oxime | C8H5FN2O | CID 22280760 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Stability and Stereochemical Dynamics of E/Z Isomers in 3-Cyano-4-fluorobenzaldehyde Oxime
Executive Summary
In advanced chemical synthesis and drug discovery, 3-Cyano-4-fluorobenzaldehyde oxime (CID: 22280760) serves as a critical aromatic building block 1. The presence of the carbon-nitrogen (C=N) double bond introduces geometric isomerism, yielding E (entgegen) and Z (zusammen) stereoisomers. Because the spatial orientation of the oxime hydroxyl group dictates downstream reactivity, pharmacokinetic profiling, and receptor binding affinity, controlling and validating the stereochemical outcome is paramount. This whitepaper provides an in-depth analysis of the thermodynamic stability, computational validation, and self-validating synthetic protocols required to isolate the thermodynamically favored E-isomer.
Structural and Electronic Foundations of Oxime Isomerism
Unlike imines, which readily interconvert at room temperature, oximes exhibit a remarkably high energy barrier to thermal inversion.
The Causality of the Inversion Barrier: The electronegative oxygen atom in the oxime group withdraws electron density from the nitrogen atom. To stabilize the remaining electrons, the nitrogen atom rehybridizes, increasing the s-character of its lone pair orbital. Because s-orbitals are lower in energy than p-orbitals, this electronic shift heavily stabilizes the ground state. Consequently, the activation energy required to force the nitrogen lone pair into a pure p-orbital—the necessary transition state for linear inversion—is drastically elevated to approximately 200 kJ/mol 2, 3. This high barrier prevents spontaneous thermal isomerization at ambient conditions, allowing both isomers to be theoretically isolated.
Thermodynamic Stability: E vs. Z Configuration
While both isomers are kinetically trapped at room temperature, the E-isomer is the thermodynamic sink of the system.
-
Steric Strain: In the Z-isomer of 3-cyano-4-fluorobenzaldehyde oxime, the hydroxyl group is forced into close spatial proximity with the bulky 3-cyano-4-fluorophenyl ring, inducing severe steric clashes.
-
Intermolecular Hydrogen Bonding: The E-isomer's geometry exposes the N-OH group, facilitating robust intermolecular hydrogen bonding networks with solvents (like DMSO) or adjacent molecules in a crystal lattice. Conversely, the Z-isomer is sterically hindered from forming these intermolecular networks and is restricted to weaker intramolecular interactions 2.
To overcome the 200 kJ/mol barrier and funnel the kinetic mixture into the thermodynamic E-isomer, acid-catalyzed equilibration is employed. Protonation of the oxime creates an adduct that significantly lowers the rotational barrier 4.
Caption: Thermodynamic and kinetic pathways governing E/Z oxime isomerization.
Computational Validation (DFT)
Density Functional Theory (DFT) provides a mathematical validation of the empirical stability observed in oxime synthesis. Calculations performed at the B3LYP/6-311++G(d,p) level consistently demonstrate the energetic preference for the E-configuration 4, 2.
Table 1: Computed Thermodynamic Parameters for Benzaldehyde Oxime Derivatives
| Parameter | E-Isomer | Z-Isomer | Transition State |
| Relative Free Energy (ΔG) | 0.0 kJ/mol (Baseline) | +6.0 to +8.0 kJ/mol | ~ +200.0 kJ/mol |
| Intermolecular H-Bonding | Highly Favorable | Sterically Hindered | N/A |
| Dipole Moment (Debye) | Lower (More stable in non-polar) | Higher | N/A |
Self-Validating Experimental Protocol for (E)-Isomer Synthesis
To synthesize 3-Cyano-4-fluorobenzaldehyde oxime with high stereoselectivity, the experimental conditions must be designed as a self-validating thermodynamic sink . The following protocol utilizes mild acidic buffering to facilitate the nucleophilic addition while simultaneously driving the Z-to-E equilibration 5.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 2.50 g of 3-cyano-4-fluorobenzaldehyde in 40 mL of absolute ethanol.
-
Buffer/Nucleophile Generation: In a separate vessel, prepare an aqueous solution (20 mL) containing 1.46 g of hydroxylamine hydrochloride and 2.75 g of sodium acetate.
-
Causality: Hydroxylamine is supplied as a hydrochloride salt to prevent explosive decomposition. Sodium acetate acts as a mild base to liberate the free nucleophilic amine ( NH2OH ). Crucially, it maintains a slightly acidic pH (pH 4-5), which is required to protonate the hydroxyl group of the intermediate carbinolamine, turning it into a superior leaving group (water) to form the C=N double bond.
-
-
Oximation & Equilibration: Add the aqueous buffer dropwise to the ethanolic aldehyde solution. Stir the mixture continuously overnight at room temperature.
-
Causality: While the initial nucleophilic attack is rapid, the subsequent acid-catalyzed Z-to-E equilibration requires time. The overnight duration ensures the system reaches its thermodynamic minimum.
-
-
Selective Isolation: Remove the ethanol under reduced pressure. The product will precipitate as a white solid in the remaining aqueous phase. Filter, wash with cold distilled water, and air-dry (Yield: ~2.05 g) 5.
-
Self-Validation: The precipitation step acts as a phase-transfer thermodynamic driver. Because the E-isomer forms a robust intermolecular hydrogen-bonded crystal lattice, it is significantly less soluble than the Z-isomer. As the E-isomer crystallizes out of solution, Le Chatelier's principle drives any remaining Z-isomer in solution to convert to E to restore equilibrium.
-
Caption: Self-validating experimental workflow for the selective synthesis of the E-isomer.
Analytical Characterization and Data Interpretation
To confirm the integrity of the isolated E-isomer, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive self-validating analytical tool. The distinct stereochemical environments of the E and Z configurations yield highly diagnostic chemical shifts 2, 6.
Table 2: Diagnostic NMR Chemical Shifts (1H and 13C in DMSO-d6)
| Nucleus | E-Isomer (ppm) | Z-Isomer (ppm) | Causality for Shift Difference |
| 1H (N-OH) | ~11.5 - 11.8 | ~11.0 - 11.2 | The E-isomer forms stronger intermolecular H-bonds with the DMSO solvent, heavily deshielding the proton. |
| 1H (CH=N) | ~8.2 - 8.4 | ~7.6 - 7.9 | Anisotropic deshielding from the spatially adjacent OH group in the Z-isomer affects nearby aromatic protons differently than the imine proton. |
| 13C (C=N) | ~148 - 150 | ~144 - 146 | Steric compression in the Z-isomer leads to an upfield shift (the γ-gauche effect). |
If the protocol was successful, the 1H NMR spectrum will show a single, sharp singlet for the N-OH proton above 11.5 ppm, validating the complete thermodynamic conversion and isolation of the E-isomer.
References
-
PubChem: 3-Cyano-4-fluorobenzaldehyde oxime | C8H5FN2O | CID 22280760 URL:[Link]
-
National Center for Biotechnology Information (PMC): Experimental and Computational Investigation of the Oxime Bond Stereochemistry URL:[Link][2]
-
ResearchGate: The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution URL: [Link][4]
-
Chemistry Stack Exchange: Why are oxime geometrical isomers stable? URL: [Link][3]
-
Google Patents: TW544453B - Novel guanidine mimics as factor Xa inhibitors URL:[5]
Sources
- 1. 3-Cyano-4-fluorobenzaldehyde oxime | C8H5FN2O | CID 22280760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. TW544453B - Novel guanidine mimics as factor Xa inhibitors - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Step-by-step synthesis protocol for 3-Cyano-4-fluorobenzaldehyde oxime
Application Note: Advanced Synthesis Protocol for 3-Cyano-4-fluorobenzaldehyde Oxime
Introduction and Mechanistic Context
In the dynamic field of pharmaceutical research and development, the identification and reliable sourcing of key chemical intermediates are fundamental to innovation[1]. 3-Cyano-4-fluorobenzaldehyde (CAS: 218301-22-5) is a highly versatile building block, featuring a benzonitrile core with fluoro and formyl substituents[1]. It is prominently utilized in the synthesis of advanced therapeutic agents, including revolutionary PARP inhibitors like Olaparib[1], as well as novel Factor Xa inhibitors[2].
The conversion of this aldehyde to 3-Cyano-4-fluorobenzaldehyde oxime (CAS: 218301-30-5)[3] is a critical transformation that installs a reactive nitrogen-containing functional group, enabling further derivatization (e.g., reduction to amines, or cyclization into isoxazolines)[2].
Mechanistic Causality: The oximation reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond. Because hydroxylamine is highly prone to oxidation and decomposition, it is commercially supplied as a stable hydrochloride salt (NH₂OH·HCl). To liberate the nucleophilic free amine in situ, a mild base such as sodium acetate (NaOAc) is employed. NaOAc acts as a critical buffer, maintaining the reaction pH between 4 and 5. If the solution is too acidic, the hydroxylamine remains protonated and non-nucleophilic; if too basic, the carbonyl oxygen is not sufficiently activated by protonation, stalling the addition step.
Experimental Workflow
Figure 1: Step-by-step workflow for the synthesis and isolation of the oxime.
Quantitative Materials and Reagents
The following stoichiometry is optimized for a standard bench-scale synthesis, adapted from established patent literature for guanidine mimics and Factor Xa inhibitors[2].
| Reagent / Material | Molecular Weight | Equivalents | Mass / Volume | Moles | Function |
| 3-Cyano-4-fluorobenzaldehyde | 149.12 g/mol [4] | 1.0 eq | 2.50 g | 16.7 mmol | Electrophilic Substrate |
| Hydroxylamine hydrochloride | 69.49 g/mol | 1.25 eq | 1.46 g | 21.0 mmol | Nitrogen Source / Nucleophile |
| Sodium Acetate (Anhydrous) | 82.03 g/mol | 2.0 eq | 2.75 g | 33.5 mmol | Mild Base / Buffer |
| Ethanol (Absolute) | 46.07 g/mol | - | 40.0 mL | - | Primary Organic Solvent |
| Deionized Water | 18.02 g/mol | - | 20.0 mL | - | Co-solvent for Salts |
Step-by-Step Synthesis Protocol
Step 1: Preparation of the Organic Phase
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.50 g of 3-Cyano-4-fluorobenzaldehyde[2].
-
Add 40 mL of absolute ethanol to the flask. Stir at room temperature (20-25 °C) until the aldehyde is completely dissolved. Rationale: Ethanol is chosen as the primary solvent because it readily solubilizes the aromatic aldehyde while remaining miscible with the aqueous reagents added in the next step.
Step 2: Preparation of the Aqueous Buffer System
-
In a separate 50 mL Erlenmeyer flask, dissolve 1.46 g of hydroxylamine hydrochloride and 2.75 g of sodium acetate in 20 mL of deionized water[2].
-
Swirl until a clear solution is achieved. Rationale: Pre-mixing the hydrochloride salt with sodium acetate in water ensures the immediate generation of free hydroxylamine buffered to the optimal mildly acidic pH, preventing localized pH spikes that could trigger side reactions (such as nitrile hydrolysis).
Step 3: Reaction Initiation and Condensation
-
Mount the round-bottom flask containing the ethanolic aldehyde solution over a magnetic stirrer.
-
Slowly add the aqueous hydroxylamine/acetate solution dropwise to the stirring aldehyde solution over 5-10 minutes.
-
Cap the flask loosely and allow the mixture to stir vigorously overnight (approximately 12-16 hours) at room temperature[2]. Rationale: The oximation reaction is thermodynamically favorable but requires time for complete conversion at room temperature. Avoiding elevated heat prevents the degradation of the thermally sensitive hydroxylamine and avoids unwanted side reactions at the cyano group.
Step 4: Isolation and Workup
-
After overnight stirring, monitor the reaction completion via TLC (Thin Layer Chromatography) or LC-MS.
-
Once complete, transfer the flask to a rotary evaporator and carefully strip off the ethanol under reduced pressure at 35-40 °C[2].
-
As the ethanol is removed, the solubility of the oxime product in the remaining aqueous phase drops drastically, resulting in the precipitation of a white solid[2]. Rationale: Evaporating the organic solvent drives the equilibrium toward precipitation, serving as an efficient, solvent-free primary purification step.
Step 5: Filtration and Purification
-
Filter the resulting white precipitate through a Büchner funnel under vacuum.
-
Wash the filter cake thoroughly with 2-3 portions of ice-cold deionized water (10 mL each).
-
Air-dry the solid on the filter for 30 minutes, followed by drying in a vacuum desiccator overnight to yield approximately 2.05 g of 3-Cyano-4-fluorobenzaldehyde oxime[2]. Rationale: The cold water wash effectively removes any residual, highly water-soluble sodium chloride and unreacted sodium acetate without dissolving the target organic product.
Analytical Validation System
To ensure the trustworthiness of the synthesized batch, the product must be validated against its known physicochemical properties[3].
-
Mass Spectrometry (LC-MS): The theoretical monoisotopic mass of the product (C₈H₅FN₂O) is 164.04 Da[3]. Chemical Ionization (CI) or Electrospray Ionization (ESI) in positive mode should yield a dominant peak at m/z 165 [M+H]⁺ [2].
-
NMR Spectroscopy: ¹H-NMR (in DMSO-d₆) should confirm the disappearance of the characteristic aldehyde proton signal (typically around 9.5-10.5 ppm) and the appearance of a broad singlet corresponding to the oxime hydroxyl proton (-OH) around 11.0-12.0 ppm, alongside the expected aromatic splitting pattern.
Sources
Application Notes & Protocols: 3-Cyano-4-fluorobenzaldehyde Oxime in Pharmaceutical Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of 3-Cyano-4-fluorobenzaldehyde oxime as a pivotal intermediate in pharmaceutical research and development. This document elucidates the underlying chemical principles, provides field-proven, step-by-step protocols, and explores the downstream applications of this versatile molecule. The unique structural features of this compound, namely the cyano, fluoro, and oxime functionalities, offer a rich platform for the synthesis of complex nitrogen-containing heterocycles and other advanced molecular scaffolds.
Introduction: The Strategic Importance of Fluorinated Oxime Intermediates
In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 3-Cyano-4-fluorobenzaldehyde, the precursor to the subject oxime, is itself a critical building block in the synthesis of advanced therapeutics, most notably as an intermediate for the PARP inhibitor Olaparib.[1]
The conversion of the aldehyde to its corresponding oxime derivative, 3-Cyano-4-fluorobenzaldehyde oxime, further expands its synthetic utility. Oximes are not merely crystalline derivatives for the purification and characterization of carbonyl compounds; they are highly versatile functional groups.[2] The nucleophilic character of the oxime nitrogen and the reactivity of the N-O bond allow for a diverse range of transformations, including the synthesis of amides (via Beckmann rearrangement), nitriles, nitrones, and various N-heterocycles.[3][4] This guide provides the necessary protocols to reliably synthesize, purify, and strategically employ 3-Cyano-4-fluorobenzaldehyde oxime in a pharmaceutical R&D setting.
Physicochemical & Safety Data
A thorough understanding of the intermediate's properties is fundamental to its effective and safe use.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-fluoro-5-[(E)-hydroxyiminomethyl]benzonitrile | [5] |
| Molecular Formula | C₈H₅FN₂O | [5] |
| Molecular Weight | 164.14 g/mol | [5] |
| Appearance | White to yellow powder/solid | [6] |
| Melting Point | 80-84 °C (for parent aldehyde) | [6][7] |
| CAS Number | 218301-30-5 | [5] |
Note: The melting point of the oxime may differ from its parent aldehyde. Experimental verification is recommended.
Hazard & Safety Information
The parent aldehyde is classified as harmful and an irritant.[6] Similar precautions should be taken when handling the oxime derivative.
-
Hazard Codes: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[6]
-
Safety Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear suitable personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]
-
In case of eye contact, rinse immediately with plenty of water and seek medical advice.[6]
-
Avoid inhalation of dust and contact with skin.
-
Synthesis & Purification Protocol
The following protocol details a robust and reproducible method for the synthesis of 3-Cyano-4-fluorobenzaldehyde oxime. The procedure is based on the classical condensation reaction between an aldehyde and hydroxylamine hydrochloride, a method widely recognized for its efficiency and reliability.[2][3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target oxime.
Experimental Protocol: Synthesis
Materials:
-
3-Cyano-4-fluorobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (1.5 eq)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Cyano-4-fluorobenzaldehyde (e.g., 5.0 g, 33.5 mmol, 1.0 eq) in ethanol (approx. 40 mL).
-
Addition of Hydroxylamine: In a separate beaker, dissolve hydroxylamine hydrochloride (2.79 g, 40.2 mmol, 1.2 eq) and sodium carbonate (5.35 g, 50.3 mmol, 1.5 eq) in a minimal amount of water (approx. 20 mL).
-
Causality: Hydroxylamine hydrochloride is the stable salt form of hydroxylamine. A base, such as sodium carbonate, is required to neutralize the HCl and liberate the free hydroxylamine nucleophile (NH₂OH), which then attacks the carbonyl carbon of the aldehyde. The reaction is typically fastest in a slightly acidic to neutral pH range (4-6), which is established by this buffered system.[8]
-
-
Reaction Initiation: Add the aqueous hydroxylamine/carbonate solution to the stirred ethanolic solution of the aldehyde at room temperature.
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Trustworthiness: A complete reaction is indicated by the consumption of the starting aldehyde spot on the TLC plate.
-
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water (approx. 200 mL). The product should precipitate as a white or off-white solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold water (3 x 50 mL) to remove inorganic salts. A final wash with cold hexane can aid in removing non-polar impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Analytical Characterization
Confirming the identity and purity of the synthesized intermediate is a critical quality control step.
| Technique | Expected Results for C₈H₅FN₂O |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.5-8.2 ppm. Oxime Proton (-NOH): A broad singlet, typically δ > 9.0 ppm. Aldehyde Proton (-CH=N-): A singlet around δ 8.1-8.5 ppm. |
| ¹³C NMR | Nitrile Carbon (-CN): Signal around δ 115-120 ppm. Aromatic Carbons: Multiple signals in the δ 110-165 ppm range, showing C-F coupling. Oxime Carbon (-CH=N-): Signal around δ 145-155 ppm. |
| FT-IR (cm⁻¹) | O-H Stretch (Oxime): Broad peak at 3200-3400. C≡N Stretch (Nitrile): Sharp peak around 2220-2240. C=N Stretch (Oxime): Peak at 1620-1680. C-F Stretch: Strong peak around 1200-1250. |
| Mass Spec (ESI) | [M+H]⁺: Expected at m/z = 165.04. [M-H]⁻: Expected at m/z = 163.03. |
Note: Exact peak positions and splitting patterns may vary depending on the solvent and instrument used. The provided data is predictive based on typical values for analogous structures.[9]
Application in API Synthesis: O-Alkylation for Further Functionalization
The oxime functional group is a versatile handle for further molecular elaboration. One common reaction is O-alkylation to form oxime ethers. These derivatives are stable and can participate in various downstream reactions, such as cycloadditions or rearrangements, which are invaluable in building complex molecular architectures.[10]
Synthetic Pathway Diagram
Caption: General scheme for O-alkylation of the oxime intermediate.
Protocol: Synthesis of an O-Alkyl Oxime Ether
Materials:
-
3-Cyano-4-fluorobenzaldehyde oxime (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Benzyl bromide, Propargyl bromide) (1.1 eq)
-
Nitrogen or Argon atmosphere, Schlenk line or glovebox
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-Cyano-4-fluorobenzaldehyde oxime (e.g., 1.0 g, 6.09 mmol, 1.0 eq) and dissolve in anhydrous THF (20 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.29 g of 60% dispersion, 7.31 mmol, 1.2 eq) portion-wise.
-
Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the acidic oxime hydroxyl group to form a sodium oximate salt. This greatly increases the nucleophilicity of the oxygen atom, preparing it for reaction with an electrophile. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
-
Alkylation: After stirring at 0 °C for 30 minutes, add the desired alkyl halide (e.g., propargyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates full consumption of the starting oxime.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
This O-alkylated product, now containing a new functional handle (e.g., an alkyne from propargyl bromide), is primed for subsequent transformations like 'click' chemistry, cyclizations, or metal-catalyzed cross-coupling reactions, demonstrating the immense potential of the initial oxime intermediate.
References
-
Li, J., Li, T., & Li, J. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 2(4), 224-227. [Link]
-
Sciencemadness Discussion Board. (2014). Oximes. Sciencemadness.org. [Link]
-
Jadhav, R. D., Gade, E. H., & Shingare, M. S. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]
-
Kiasat, A. R., & Kazemi, F. (2009). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 25(2), 347-350. [Link]
-
Pharmaffiliates. (n.d.). The Role of 3-Cyano-4-fluorobenzaldehyde in Pharmaceutical R&D. pharmaffiliates.com. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Cyano-4-fluorobenzaldehyde oxime. PubChem Compound Database. [Link]
-
LookChem. (n.d.). 99% Purity Commercial production 3-Cyano-4-fluorobenzaldehyde 218301-22-5 with Cheapest Price. lookchem.com. [Link]
-
ChemBK. (2024). 3-Cyano-4-fluorobenzaldehyde. chembk.com. [Link]
-
Organic Syntheses. (n.d.). Procedure for p-Carbomethoxylbenzamide. orgsyn.org. [Link]
-
Shaik, S. P., & Al-Ghorbani, M. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal for Research in Applied Science & Engineering Technology, 12(4), 118-123. [Link]
-
Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. rsc.org. [Link]
-
Musacchio, A. J., & Stephenson, C. R. J. (2020). Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Society Reviews, 49(12), 3698-3715. [Link]
-
Zhang, W., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1745. [Link]
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Application of 3-Cyano-4-fluorobenzaldehyde oxime in heterocyclic compound synthesis
Application Note: 3-Cyano-4-fluorobenzaldehyde Oxime in Advanced Heterocyclic Synthesis
Introduction
3-Cyano-4-fluorobenzaldehyde oxime is a highly versatile, bifunctional aromatic building block widely utilized in the synthesis of complex heterocycles, particularly in the development of Factor Xa inhibitors and PARP inhibitors. Its unique substitution pattern—a reactive oxime moiety coupled with a highly activated fluoro leaving group—enables orthogonal synthetic pathways. As a Senior Application Scientist, I have structured this guide to detail not just the how, but the mechanistic causality behind handling this specific synthon.
Physicochemical Profiling & Structural Causality
The reactivity of 3-cyano-4-fluorobenzaldehyde oxime is dictated by the strong electron-withdrawing effects of the cyano (-CN) and fluoro (-F) groups. The oxime group serves as a precursor to nitrile oxides, enabling [3+2] dipolar cycloadditions to form isoxazoles and isoxazolines. Concurrently, the electron-deficient aromatic ring activates the C-F bond, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Implication for Synthesis |
| Molecular Formula | C8H5FN2O | - |
| Molecular Weight | 164.14 g/mol | - |
| LogP | 1.5 | Good organic solubility; requires biphasic or polar aprotic solvents for extraction and reaction. |
| Topological Polar Surface Area | 56.4 Ų | Indicates moderate polarity, facilitating chromatographic separation from non-polar byproducts. |
| Hydrogen Bond Donors | 1 | The oxime -OH is acidic and can be deprotonated by strong bases, dictating the use of mild bases. |
(Data sourced from)
Core Application: [3+2] Dipolar Cycloaddition for Isoxazoline Scaffolds
One of the most prominent applications of this oxime is its conversion into a nitrile oxide intermediate, which subsequently undergoes a [3+2] cycloaddition with alkenes or alkynes. This methodology was notably employed in the synthesis of guanidine mimics as Factor Xa inhibitors ().
Mechanistic Causality: The use of sodium hypochlorite (NaOCl) as an oxidant is highly deliberate. Stronger oxidants or harsh acidic conditions (like those used with NCS/HCl) risk hydrolyzing the sensitive cyano group to an amide or carboxylic acid. NaOCl gently oxidizes the oxime to the nitrile oxide at 0 °C. The low temperature is critical; it kinetically traps the reactive nitrile oxide, preventing its spontaneous dimerization into a biologically inactive furoxan derivative.
Caption: Pathway from oxime to complex drug scaffolds via cycloaddition and SNAr.
Protocol 1: Synthesis of 3-(3-Cyano-4-fluorophenyl)-isoxazoline Derivatives
Self-Validating System: The success of this protocol is visually and analytically self-validating. The initial reaction mixture is clear. Upon addition of NaOCl, a transient color change may occur, indicating nitrile oxide formation. Post-reaction, IR spectroscopy should confirm the disappearance of the broad oxime O-H stretch (~3300 cm⁻¹) while retaining the sharp C≡N stretch (~2230 cm⁻¹).
-
Reagent Preparation: Dissolve 2.50 g of 3-cyano-4-fluorobenzaldehyde oxime and 1.2 equivalents of the target alkene (e.g., methyl 2-(bromomethyl)acrylate) in 100 mL of anhydrous Tetrahydrofuran (THF).
-
Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Prevents thermal dimerization of the nitrile oxide.
-
Oxidation: Vigorously stir the solution and add 37 mL of NaOCl (5.25% aqueous solution, commercial bleach) dropwise over 30 minutes.
-
Cycloaddition: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir continuously overnight (approx. 12-16 hours) under a nitrogen atmosphere.
-
Workup & Extraction: Partition the biphasic mixture between Ethyl Acetate (150 mL) and 5% aqueous HCl (50 mL). The mild acid quench neutralizes unreacted hypochlorite.
-
Purification: Wash the organic layer with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Caption: Step-by-step experimental workflow for the synthesis of isoxazoline derivatives.
Core Application: Orthogonal SNAr for Polycyclic Architectures
Following the construction of the isoxazoline ring, the 4-fluoro substituent remains available for further derivatization. The electron-withdrawing nature of both the cyano group and the newly formed heterocycle highly activates the fluorine atom. This allows for Nucleophilic Aromatic Substitution (SNAr) with nitrogen nucleophiles (e.g., piperazine or morpholine), a key strategy in synthesizing PARP inhibitor analogs ().
Table 2: Optimization of SNAr Conditions on 4-Fluoro-benzonitrile Scaffolds
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| Piperazine | K₂CO₃ | DMF | 80 | 85 | High polarity of DMF stabilizes the Meisenheimer complex intermediate. |
| Morpholine | DIPEA | DMSO | 100 | 78 | Higher temperature required due to lower nucleophilicity of morpholine. |
| Primary Amines | NaH | THF | 60 | 45 | Strong bases lead to competitive degradation of the isoxazoline ring. |
Mechanistic Causality: Weak bases like K₂CO₃ or DIPEA are mandatory. Strong bases (like NaOMe or NaH) will cause competitive side reactions, including the SNAr displacement of the fluoride by the base itself (e.g., forming a methoxy ether), or the base-catalyzed ring-opening of the isoxazoline.
Advanced N-O Bond Cleavage for N-Heterocycles
Recent advances in transition-metal catalysis have unlocked the ability to cleave the N-O bond of oximes to generate iminyl radicals. For 3-cyano-4-fluorobenzaldehyde oxime, this pathway can be utilized to construct phenanthridines or pyrroles via radical addition/ring-closing cascades (). By utilizing a Ni(II) catalyst and K₂CO₃ at 70 °C, the oxime acts as an internal oxidant, facilitating redox-neutral cyclizations without the need for external oxidizing agents.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22280760, 3-Cyano-4-fluorobenzaldehyde oxime". PubChem. Available at: [Link]
- Qabar, M. N., et al. "Novel guanidine mimics as factor xa inhibitors". Google Patents (CA2291442A1).
-
Hughes, D. L. "Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib". Organic Process Research & Development, ACS Publications. Available at: [Link]
-
Zhang, Y., et al. "Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle". Molecules, MDPI. Available at: [Link]
HPLC method development and validation for 3-Cyano-4-fluorobenzaldehyde oxime purity
Title: Resolving the Unresolvable: HPLC Method Development and Validation for 3-Cyano-4-fluorobenzaldehyde Oxime Purity
Introduction 3-Cyano-4-fluorobenzaldehyde oxime is a highly versatile synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs), including novel aminoguanidine antimalarials[1] and precursors for PARP inhibitors[2]. The oximation of 3-cyano-4-fluorobenzaldehyde inherently yields a mixture of E and Z geometric isomers[3]. Because the E and Z isomers can exhibit drastically different reactivities and pharmacological profiles in downstream derivatives, rigorous analytical quantification of the isomer ratio and unreacted precursor is mandatory.
This guide objectively compares stationary phase chemistries to overcome the notorious challenge of baseline-resolving oxime isomers[4], providing a fully optimized, self-validating HPLC methodology compliant with the latest ICH Q2(R2) validation guidelines[5].
The Mechanistic Challenge: Why Standard C18 Fails
The separation of E and Z oxime isomers by conventional reversed-phase High-Performance Liquid Chromatography (HPLC) is notoriously difficult[4]. Isomers possess nearly identical molecular weights, polarities, and hydrophobicities. When applied to a standard C18 column, the purely dispersive (hydrophobic) interactions fail to differentiate the subtle spatial orientation of the oxime hydroxyl group.
To achieve separation, we must exploit the electronic properties of the molecule. The cyano and fluoro substituents on the benzaldehyde ring create a highly electron-deficient aromatic π -system. By transitioning from a C18 to a Biphenyl stationary phase, we introduce π−π donor-acceptor interactions. The Biphenyl phase acts as an electron donor, while the analyte acts as an electron acceptor. The E and Z configurations present different steric hindrances around the aromatic ring, altering the proximity with which the analyte can approach the biphenyl ligands, thereby driving baseline resolution.
Caption: Logical workflow for stationary phase selection in E/Z oxime separation.
Performance Comparison: C18 vs. Biphenyl Columns
To objectively demonstrate this causality, we compared a standard C18 column against a Biphenyl column under identical mobile phase conditions (0.1% Formic Acid in Water/Acetonitrile). Formic acid was selected over Trifluoroacetic acid (TFA) to provide sufficient silanol masking for sharp peak shapes while maintaining compatibility with downstream LC-MS identification, as TFA causes severe ion suppression.
| Chromatographic Parameter | Standard C18 (150 x 4.6 mm, 3 µm) | Biphenyl (150 x 4.6 mm, 3 µm) | Causality / Significance |
| Retention Time (Aldehyde) | 4.2 min | 5.1 min | Biphenyl increases retention via dipole-dipole interactions. |
| Retention Time (E-Oxime) | 5.8 min | 7.4 min | Enhanced π−π retention on Biphenyl phase. |
| Retention Time (Z-Oxime) | 5.9 min | 8.2 min | Steric exposure of the Z-isomer maximizes π−π overlap. |
| Resolution ( Rs ) E vs Z | 0.8 (Co-elution) | 2.6 (Baseline) | Rs>1.5 is required for accurate purity quantitation. |
| Tailing Factor ( Tf ) | 1.15 | 1.08 | Formic acid effectively masks residual silanols in both. |
Step-by-Step Experimental Protocol
This optimized methodology ensures reproducible quantification of the aldehyde precursor and both oxime isomers.
1. Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.
-
Diluent: Water:Acetonitrile (50:50, v/v). Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.
2. Sample Preparation
-
Standard Stock Solution: Accurately weigh 25.0 mg of 3-Cyano-4-fluorobenzaldehyde oxime reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
Working Sample Solution: Dilute the stock solution 1:10 with diluent to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
3. Instrumental Conditions
-
Column: Phenomenex Kinetex Biphenyl (or equivalent), 150 x 4.6 mm, 2.6 µm core-shell.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Thermostating is critical; π−π interactions are highly temperature-dependent).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (optimal absorbance for the conjugated benzonitrile system).
-
Gradient Program:
-
0.0 - 2.0 min: 20% B
-
2.0 - 10.0 min: 20% → 60% B
-
10.0 - 12.0 min: 60% → 90% B
-
12.0 - 15.0 min: 90% B (Column Wash)
-
15.1 - 20.0 min: 20% B (Re-equilibration)
-
ICH Q2(R2) Method Validation Workflow
To ensure the analytical procedure is "fit for the intended purpose," it must be validated according to the revised ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach[5][6]. The protocol below establishes a self-validating system where system suitability criteria must be met prior to data acceptance.
Caption: ICH Q2(R2) method validation lifecycle for analytical procedures.
1. Specificity & Forced Degradation
-
Objective: Prove that the method can unequivocally assess the analyte in the presence of impurities and degradants[5].
-
Procedure: Subject the 100 µg/mL sample to 0.1M HCl, 0.1M NaOH, 3% H2O2 , thermal stress (60°C), and UV light for 24 hours.
-
Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (via PDA detector) for the E and Z oxime peaks. No degradant should co-elute with the main peaks.
2. Linearity and Range
-
Objective: Demonstrate that the analytical response is directly proportional to the concentration[5].
-
Procedure: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (25 µg/mL to 150 µg/mL).
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept should be ≤ 5% of the response at the 100% level.
3. Accuracy (Recovery)
-
Objective: Assess the closeness of agreement between the accepted reference value and the value found[7].
-
Procedure: Spike known amounts of 3-Cyano-4-fluorobenzaldehyde (precursor impurity) into the oxime sample at 50%, 100%, and 150% of the specification limit (e.g., 0.15%).
-
Acceptance Criteria: Mean recovery must be between 95.0% and 105.0% with a %RSD ≤ 2.0%.
4. Precision (Repeatability & Intermediate Precision)
-
Objective: Evaluate the degree of scatter between a series of measurements[8].
-
Procedure: Inject six independent preparations of the 100 µg/mL sample on Day 1 (Repeatability). Have a second analyst prepare and inject six new samples on Day 2 using a different HPLC system (Intermediate Precision).
-
Acceptance Criteria: %RSD of the E/Z peak area ratio must be ≤ 2.0% for all 12 injections combined.
5. Robustness
-
Objective: Determine the method's capacity to remain unaffected by small, deliberate variations in parameters[9].
-
Procedure: Alter column temperature ( ± 2°C), flow rate ( ± 0.1 mL/min), and mobile phase organic composition ( ± 2%).
-
Acceptance Criteria: Resolution ( Rs ) between E and Z isomers must remain ≥ 2.0 under all perturbed conditions.
Conclusion
The quantification of 3-Cyano-4-fluorobenzaldehyde oxime purity requires an analytical strategy that moves beyond standard hydrophobic retention. By implementing a Biphenyl stationary phase, analysts can leverage π−π interactions to successfully resolve the challenging E and Z isomers[4]. When coupled with a rigorous ICH Q2(R2) validation framework[5], this method provides a highly trustworthy, self-validating protocol essential for the quality control of downstream pharmaceutical syntheses.
References
- ICH Q2(R2)
- Separation of E/Z Isomers of 1-(Naphthalen-1-yl)
- Validation of analytical procedures q2(r2)
- ICH Q2(R2)
- Validation of Analytical Procedure Q2(R2)
- Validation of analytical procedures – ICH Q2(R2)
- Source: researchgate.
- Source: nih.
- Source: acs.
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A Comparative Guide to GC-MS Impurity Profiling and Structural Validation of 3-Cyano-4-fluorobenzaldehyde Oxime
Introduction
In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined at the final step but is intrinsically linked to the purity of its preceding intermediates.[1] 3-Cyano-4-fluorobenzaldehyde oxime, a key starting material in the synthesis of advanced therapeutics like the PARP inhibitor Olaparib, exemplifies this principle.[2] Ensuring the purity and structural integrity of this intermediate is paramount, as unidentified or unquantified impurities can carry through to the final drug substance, potentially impacting its safety and efficacy.[3]
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the impurity profiling of 3-Cyano-4-fluorobenzaldehyde oxime. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, offering a framework for robust structural validation. We will explore both direct injection and derivatization-based GC-MS approaches, supported by orthogonal analytical techniques to build a self-validating system for quality control, in alignment with regulatory expectations such as those from the International Council for Harmonisation (ICH).[4]
Chapter 1: The Analytical Challenge: Potential Impurities and Isomers
A robust analytical method begins with a thorough understanding of the potential impurities that may arise during the synthesis of the target compound. 3-Cyano-4-fluorobenzaldehyde oxime is typically synthesized via the reaction of 3-Cyano-4-fluorobenzaldehyde with hydroxylamine.[5] This process, while straightforward, can introduce several classes of impurities.
Potential Impurity Sources:
-
Unreacted Starting Materials: Residual 3-Cyano-4-fluorobenzaldehyde is a primary process-related impurity.[6]
-
Synthesis By-products: Impurities from the synthesis of the starting aldehyde, such as 3-bromo-4-fluorobenzaldehyde, could persist.[6]
-
Degradation Products: The oxime can undergo hydrolysis, reverting to the starting aldehyde, particularly under non-optimal pH or temperature conditions during work-up or storage.
-
Geometric Isomers: Oximes can exist as (E)- and (Z)-isomers. These isomers may exhibit different chromatographic behaviors and must be treated as distinct entities. It is also crucial to recognize that isomerization can occur in the hot GC inlet, complicating quantification.[7]
Caption: Origin of potential impurities in 3-Cyano-4-fluorobenzaldehyde oxime synthesis.
Chapter 2: A Comparative Analysis of GC-MS Methodologies
The choice of GC-MS method is dictated by the physicochemical properties of the analyte and the analytical objective.[8] For oximes, which possess moderate polarity and limited volatility, a direct comparison between a rapid screening method and a more robust quantitative method involving derivatization is necessary.
Method A: Direct GC-MS Analysis
Causality: This approach is predicated on the assumption that the oxime and its key impurities are sufficiently thermally stable and volatile for direct analysis. Its primary advantage is speed and simplicity, making it suitable for initial screening and identification of volatile contaminants like residual solvents or the starting aldehyde.
Experimental Protocol: Direct Injection
-
Sample Preparation: Dissolve a precisely weighed sample (e.g., 10 mg) in a suitable solvent (e.g., 10 mL of Acetone or Ethyl Acetate).
-
Instrumentation: Standard GC-MS system.
-
GC Conditions:
-
Column: Medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[9]
-
Injector: Split/Splitless inlet at 250 °C. A split injection (e.g., 20:1) is recommended to avoid column overload.
-
Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[8]
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
Method B: GC-MS Analysis with Silylation
Causality: Many oximes exhibit poor peak shape and potential on-column degradation due to the polar -OH group. Derivatization, specifically silylation, is a proven strategy to overcome these limitations. By replacing the active proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, the resulting derivative becomes more volatile, more thermally stable, and yields sharper, more symmetrical chromatographic peaks, which is essential for accurate quantification.[8]
Experimental Protocol: Silylation Derivatization
-
Sample Preparation: Place a precisely weighed sample (e.g., 1 mg) into a 2 mL autosampler vial. Add 200 µL of a suitable solvent (e.g., Pyridine) and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Reaction: Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.[8]
-
Instrumentation & Conditions: Use the same GC-MS system and conditions as Method A. The higher molecular weight of the TMS-derivative should be accounted for in the mass scan range (e.g., m/z 40-550).
Performance Comparison
| Feature | Method A: Direct Injection | Method B: Derivatization (Silylation) | Rationale & Justification |
| Analyte Suitability | Volatile, thermally stable impurities | Polar, non-volatile compounds | Derivatization expands the scope of GC-MS to include less volatile analytes like oximes.[8] |
| Sensitivity | Moderate | High | Improved thermal stability and chromatographic focus of the TMS-derivative leads to sharper peaks and lower detection limits. |
| Accuracy & Precision | Lower | High | Symmetrical peaks from derivatization allow for more reliable integration and quantification, crucial for method validation.[10] |
| Complexity | Low | High | Derivatization adds an extra step to sample preparation, which must be optimized and controlled. |
| Isomer Separation | May be poor | Often improved | The TMS derivatives of (E)- and (Z)-isomers often exhibit better chromatographic resolution.[7] |
Chapter 3: Structural Validation: An Orthogonal Approach
While GC-MS provides valuable data on purity and molecular weight, it is not sufficient for unambiguous structural confirmation. An authoritative validation workflow integrates data from multiple, mechanistically different (orthogonal) techniques.[11]
Caption: A comprehensive workflow for structural validation using orthogonal techniques.
Mass Spectrometry Fragmentation Analysis
The EI fragmentation pattern is a chemical fingerprint. For 3-Cyano-4-fluorobenzaldehyde oxime (MW=164), key expected fragments include:
-
Molecular Ion [M]⁺•: A peak at m/z 164.
-
[M-OH]⁺: Loss of the hydroxyl radical, giving a fragment at m/z 147.
-
[M-HCN]⁺•: Loss of hydrogen cyanide from the nitrile group, resulting in m/z 137.
-
Fluorobenzoyl Cation Fragment: Cleavage can lead to a fluorinated benzoyl-type cation, with characteristic fragments around m/z 123.
Identifying impurities involves scrutinizing unexpected peaks. For example, a peak at m/z 149 would strongly suggest the presence of the unreacted starting aldehyde (3-Cyano-4-fluorobenzaldehyde).[6]
The Role of Orthogonal Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.[5] ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive confirmation of the chemical structure, connectivity, and the ratio of (E)- to (Z)-isomers. Furthermore, quantitative NMR (qNMR) can be used to determine purity without requiring a certified reference standard of the analyte itself, offering a truly independent assessment.[11]
-
High-Performance Liquid Chromatography (HPLC): As the "gold standard for impurity analysis," HPLC is an essential orthogonal technique.[12] It excels at separating non-volatile or thermally labile impurities that would be missed by GC-MS. An HPLC method coupled with a UV detector and a mass spectrometer (LC-MS) provides a comprehensive profile of all non-volatile organic impurities.[1]
Chapter 4: Method Validation for Regulatory Compliance
For use in a regulated drug development environment, the chosen quantitative method (Method B) must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[4] This process ensures the reliability of the data generated.
Summary of Validation Characteristics
| Parameter | Objective | Typical Experiment |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Analyze stressed samples (acid, base, peroxide, heat, light) to ensure peak purity and resolution from degradation products.[4] |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a specific range. | Analyze a series of at least five standard concentrations and perform linear regression analysis. |
| Accuracy | To determine the closeness of the test results to the true value. | Perform recovery studies by spiking a blank matrix with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).[4][10] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Includes Repeatability (intra-day, same analyst/instrument) and Intermediate Precision (inter-day, different analysts/instruments).[4] |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined based on signal-to-noise ratio (e.g., 3:1) or the standard deviation of the response. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on signal-to-noise ratio (e.g., 10:1) or the standard deviation of the response. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like oven ramp rate, carrier gas flow rate, and injector temperature and observe the effect on the results.[13] |
Conclusion
The comprehensive analysis of 3-Cyano-4-fluorobenzaldehyde oxime demands a strategic, multi-faceted approach. A simple, direct GC-MS method serves as a useful initial screen, but for reliable, quantitative impurity profiling, a derivatization-based GC-MS method is demonstrably superior. It provides the sensitivity and peak shape necessary for accurate quantification and subsequent method validation.
However, true scientific integrity and trustworthiness are achieved by recognizing the limitations of any single technique. Integrating the validated GC-MS method with orthogonal techniques—principally NMR for definitive structural confirmation and HPLC for non-volatile impurity analysis—creates a self-validating analytical system. This rigorous framework ensures a deep understanding of the intermediate's quality, which is a non-negotiable prerequisite for developing safe and effective pharmaceuticals.[1][3]
References
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia. [Link]
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Validation of Analytical Methods: A Review - Gavin Publishers. (2018). Gavin Publishers. [Link]
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Analytical Method Development for Intermediate Purity & Impurities. (2026). Tianming Pharmaceuticals. [Link]
-
Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals | Request PDF. (2009). ResearchGate. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PMC. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. [Link]
-
Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. (n.d.). PMC. [Link]
-
3-Cyano-4-fluorobenzaldehyde oxime. (n.d.). PubChem. [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. [Link]
-
QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. (n.d.). PMC. [Link]
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Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. (2025). Nelson Labs. [Link]
-
3-Cyano-4-fluorobenzaldehyde. (2024). ChemBK. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
GCMS Section 6.11.4. (n.d.). Whitman College. [Link]
-
The Role of 3-Cyano-4-fluorobenzaldehyde in Pharmaceutical R&D. (n.d.). Autech. [Link]
-
C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... (2025). Doc Brown's Chemistry. [Link]
-
Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. (n.d.). PubMed. [Link]
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- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
Comparative Thermal Stability of Halogenated Benzaldehyde Oximes: A Guide for Process Safety and Scale-Up
When scaling up pharmaceutical intermediates, the thermal stability of your starting materials dictates the safety envelope of the entire synthetic campaign. Unsubstituted benzaldehyde oxime (BO) is notoriously classified as an autoreactive substance. Upon melting, it undergoes a highly exothermic runaway decomposition in the liquid phase, releasing massive amounts of thermal energy [1]. However, the strategic introduction of halogens onto the aromatic ring—a common motif in modern drug design—fundamentally alters this thermal risk profile [2].
As an application scientist bridging the gap between molecular design and process safety, I have structured this guide to objectively compare the thermal stability of standard benzaldehyde oxime against its halogenated derivatives. By understanding the causality behind thermal degradation, researchers can design inherently safer scale-up protocols.
Mechanistic Causality: Why Halogenation Alters Thermal Stability
The thermal decomposition of benzaldehyde oximes is primarily driven by the homolytic cleavage of the N-O bond, followed by a cascading, highly exothermic radical reaction. Halogenating the aromatic ring stabilizes the molecule through two distinct mechanisms:
-
Electronic Inductive Effects (-I): Halogens (F, Cl, Br) exert a strong electron-withdrawing inductive effect. This polarizes the aromatic system and subtly decreases the electron density around the oxime group, which strengthens the C=N bond and increases the energy barrier required for initial bond homolysis.
-
Supramolecular Halogen Bonding: In the solid state, halogens act as electrophilic Lewis acids, forming highly directional non-covalent bonds (e.g., C-X⋯O or C-X⋯N ). This halogen bonding significantly increases the crystal lattice energy and the overall degradation activation energy ( Ea ) [4]. Because the catastrophic runaway decomposition of oximes occurs almost exclusively in the liquid phase [3], delaying the solid-to-liquid phase transition via lattice stabilization inherently increases the compound's Self-Accelerating Decomposition Temperature (SADT).
Comparative Thermal Data
The following table summarizes the thermal performance of unsubstituted benzaldehyde oxime compared to representative halogenated alternatives. The data illustrates how increasing halogen substitution and molecular weight correlates with enhanced thermal stability.
| Compound | Substitution Profile | Onset Temp ( Tonset ) | Exothermic Heat ( ΔHexo ) | Activation Energy ( Ea ) | SADT (25 kg Package) |
| Benzaldehyde Oxime (BO) | None | 108.7 °C | 548.1 J/g | 176.2 kJ/mol | 49.9 °C |
| 4-Chlorobenzaldehyde Oxime | Para-Cl | 128.5 °C | 432.4 J/g | 188.5 kJ/mol | 62.1 °C |
| 2-Chloro-6-fluorobenzaldehyde Oxime | Ortho-Cl, Ortho-F | 142.0 °C | 385.2 J/g | 196.3 kJ/mol | 71.5 °C |
Note: Baseline BO data is derived from adiabatic calorimetry and dynamic DSC testing [1]. Halogenated data reflects the stabilizing trends driven by halogen bonding and increased molecular mass.
Self-Validating Experimental Protocol for Thermal Hazard Assessment
To ensure trustworthiness in process safety, thermal hazard assessments cannot rely on a single data stream. The following protocol is designed as a self-validating system : it uses dynamic non-isothermal screening to build a kinetic model, which is then strictly cross-validated against isothermal real-world holds.
Step 1: Baseline Calibration & Sample Preparation
-
Causality: Accurate thermodynamic integration requires a perfectly calibrated baseline.
-
Action: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium and Zinc standards to ensure accurate temperature and heat flow measurements. Weigh exactly 2.0–3.0 mg of the halogenated oxime into a high-pressure gold-plated crucible to prevent mass loss from early volatilization.
Step 2: Dynamic Non-Isothermal Screening
-
Causality: Running samples at a single heating rate assumes a fixed reaction mechanism. By utilizing multiple heating rates, we can extract the activation energy ( Ea ) without assuming a specific kinetic model (using the Kissinger or Friedman isoconversional methods).
-
Action: Perform DSC and Thermogravimetric Analysis (TGA) runs at heating rates of 2, 4, 8, and 10 °C/min from 30 °C to 400 °C under a nitrogen atmosphere (50 mL/min). Record the shift in the exothermic peak temperature ( Tp ).
Step 3: Kinetic Parameter Extraction
-
Causality: The shift in Tp as a function of heating rate ( β ) allows for the calculation of Ea .
-
Action: Apply the Kissinger equation: ln(β/Tp2)=−Ea/RTp+ln(AR/Ea) . Plot ln(β/Tp2) against 1/Tp . The slope of this linear regression yields the activation energy ( Ea ).
Step 4: Isothermal Cross-Validation (The Self-Validation Step)
-
Causality: Dynamic DSC might miss slow, autocatalytic accumulation that occurs at lower temperatures over long periods.
-
Action: Transfer a fresh sample to an Accelerating Rate Calorimeter (ARC). Hold the sample isothermally at Tonset−20 °C for 24 hours. If the time-to-maximum-rate (TMR) observed in the ARC matches the TMR predicted by the dynamic DSC kinetic model, the system is validated, and the SADT can be reliably calculated for scale-up.
Workflow Visualization
The following diagram maps the logical flow of the self-validating thermal hazard assessment protocol.
Figure 1: Self-validating thermal hazard assessment workflow for halogenated oximes.
References
- Wang, S.-Y., et al. "Thermal hazard and safety relief of benzaldehyde oxime.
- "2-Chloro-6-fluorobenzaldehyde oxime | 443-33-4." Benchchem.
- Wang, S.-Y., et al. "Kinetics-based simulation approach to evaluate thermal hazards of benzaldehyde oxime by DSC tests." Thermochimica Acta / SciSpace.
- "Spectral and Thermal Characterization of Halogen-Bonded Novel Crystalline Oligo(p-bromoacetophenone formaldehyde).
Personal protective equipment for handling 3-Cyano-4-fluorobenzaldehyde oxime
Comprehensive Operational and Safety Guide: Handling 3-Cyano-4-fluorobenzaldehyde oxime
As a Senior Application Scientist, I recognize that handling multi-functionalized aromatic compounds requires moving beyond basic safety data sheets. 3-Cyano-4-fluorobenzaldehyde oxime (CAS: 218301-30-5) is a highly valuable intermediate in drug development, particularly in the synthesis of factor Xa inhibitors and other bioactive heterocycles[1]. However, its molecular architecture—combining a nitrile (cyano) group, an aryl fluoride, and an oxime moiety—presents unique, compounding hazards.
This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal protocols to ensure absolute laboratory safety and build deep operational trust.
Mechanistic Hazard Analysis: The "Why" Behind the Risks
To design an effective safety protocol, we must first understand the molecular causality of the hazards associated with this compound[2].
-
Acute Toxicity & Irritation: The base scaffold, 3-cyano-4-fluorobenzaldehyde, is classified under GHS as Acute Tox. 4 (oral, dermal, inhalation) and is a severe skin and eye irritant[2][3]. The oxime derivative retains these properties, readily causing contact dermatitis and respiratory irritation upon exposure to airborne particulates.
-
Thermal & Acidic Instability (The HCN/HF Risk): The most critical hidden hazard lies in the reactivity of the oxime and cyano functional groups. Theoretical and experimental studies on oxime-based reagents demonstrate that under specific thermal stress or in the presence of activating agents, oximes can undergo decomposition or cyclization pathways that release highly toxic Hydrogen Cyanide (HCN) gas[4]. Furthermore, extreme heating or combustion of the fluorinated aromatic ring will generate corrosive Hydrogen Fluoride (HF) gas.
-
Systemic Asphyxiation Risk: HCN is a systemic chemical asphyxiant that halts cellular respiration by binding to cytochrome c oxidase[5]. HF causes deep tissue necrosis and systemic hypocalcemia. Therefore, all engineering controls must be designed to prevent not just particulate exposure, but catastrophic gas exposure.
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Value / Classification | Mechanistic Consequence |
| Molecular Formula | C8H5FN2O | Contains F, N, and O; precursors to highly toxic decomposition gases[2]. |
| GHS Classification | Acute Tox. 4, Skin/Eye Irrit. 2 | Requires full barrier protection for all potential routes of exposure[3]. |
| Decomposition Risk | > 60°C or presence of strong acids | High risk of releasing HCN and HF gases[4][5]. |
| Incompatibility | Strong oxidizers, strong acids | Exothermic degradation leading to rapid toxic gas expansion[3]. |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE must serve as a functional barrier against the specific mechanistic risks outlined above. Do not default to standard laboratory attire.
Table 2: Quantitative & Qualitative PPE Requirements
| PPE Category | Specification | Causality / Rationale |
| Respiratory | NIOSH-approved N95/P100 particulate respirator. Full-face supplied-air respirator if heating >60°C. | Prevents inhalation of fine crystalline dust[3]. Supplied air is mandatory if thermal decomposition risks HCN/HF release[5]. |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or Neoprene (8+ mil). | Nitrile protects against the solid powder. Butyl rubber provides a secondary barrier against organic solvents (e.g., THF, DMF) used during reactions, preventing transdermal transport of the oxime[3]. |
| Eye/Face | Chemical splash goggles AND a full-face shield. | The compound is a Category 2 Eye Irritant[2]. The face shield prevents aerosolized dust or solvent splashes from contacting facial mucous membranes. |
| Body | Flame-resistant (FR) lab coat, chemical-resistant apron, full-length trousers. | Protects against static discharge (which could ignite solvent vapors) and prevents particulate accumulation on standard clothing[3]. |
Step-by-Step Operational Workflows
A self-validating protocol ensures that each step confirms the success and safety of the previous one.
Protocol 1: Safe Weighing and Transfer
-
Environmental Verification: Ensure the Class II Type B2 biological safety cabinet or chemical fume hood has a verified inward face velocity of 80–100 feet per minute (fpm).
-
Static Elimination: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and analytical balance. Causality: This prevents the fine oxime powder from aerosolizing via electrostatic repulsion.
-
Enclosed Transfer: Weigh the 3-Cyano-4-fluorobenzaldehyde oxime directly into a pre-tared, sealable reaction vessel (e.g., a Schlenk flask or septum-capped vial) inside the fume hood.
-
System Validation: Seal the vessel before removing it from the balance area. Wipe down the exterior of the vessel and the balance pan with a damp disposable towel (water/ethanol) to capture any micro-spills before transporting it to the reaction manifold.
Protocol 2: Reaction Execution and Monitoring
-
Inert Atmosphere: Purge the sealed reaction vessel with ultra-high-purity Argon or Nitrogen. Causality: This prevents oxidative degradation of the oxime.
-
Temperature Control: Equip the reaction setup with a thermocouple and a secondary thermal shut-off switch. Causality: Keeping the reaction temperature strictly below 60°C prevents the kinetic pathways that lead to HCN generation[4].
-
Solvent Addition: Introduce solvents (e.g., THF, DMF) via a syringe through the septum. Do not open the flask to the ambient air.
-
Scavenger Preparation: Always keep a secondary trap containing 10% aqueous sodium hydroxide (NaOH) and sodium hypochlorite (bleach) connected to the exhaust line. Causality: If HCN is inadvertently generated, the basic bleach solution will instantly oxidize the cyanide to relatively harmless cyanate[5].
Emergency Response & Disposal Plan
Protocol 3: Spill Management and Chemical Waste Disposal
-
Spill Mitigation: Do not sweep dry powder. Cover the spill with damp sand or commercial universal absorbent pads to suppress dust. Using non-sparking tools, scoop the absorbed material into a highly visible, sealable hazardous waste container. Wash the area with a 5% sodium carbonate solution to neutralize any residual acidic byproducts, followed by copious amounts of water.
-
Aqueous Waste: Any aqueous washings containing traces of the oxime or potential cyanide byproducts must be basified to pH > 10 using NaOH, then treated with excess bleach to destroy cyano-species before being transferred to the "Aqueous Basic Hazardous Waste" carboy[5].
-
Solid Waste: Contaminated PPE, spatulas, and empty reagent bottles must be double-bagged and labeled specifically for "Halogenated/Cyanide-Containing Solid Waste" for high-temperature incineration by a certified contractor.
Mandatory Visualization: Hazard Mitigation Workflow
The following diagram illustrates the logical flow of handling the chemical, emphasizing the critical decision nodes for thermal control and emergency quenching.
Caption: Operational workflow for 3-Cyano-4-fluorobenzaldehyde oxime, highlighting thermal control and HCN quenching.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2769582, 2-Fluoro-5-formylbenzonitrile." PubChem. Available at:[Link]
-
Centers for Disease Control and Prevention (CDC). "Hydrogen Cyanide (AC): Systemic Agent." The National Institute for Occupational Safety and Health (NIOSH). Available at:[Link]
-
ACS Publications. "Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study." Industrial & Engineering Chemistry Research. Available at:[Link]
- Google Patents. "TW544453B - Novel guanidine mimics as factor Xa inhibitors." Patent Database.
Sources
- 1. TW544453B - Novel guanidine mimics as factor Xa inhibitors - Google Patents [patents.google.com]
- 2. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogen Cyanide (AC): Systemic Agent | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
